An In-depth Technical Guide to 1,5-Naphthalene Diisocyanate (NDI): From Core Properties to High-Performance Applications
An In-depth Technical Guide to 1,5-Naphthalene Diisocyanate (NDI): From Core Properties to High-Performance Applications
This guide provides a comprehensive technical overview of 1,5-Naphthalene Diisocyanate (NDI), a specialized aromatic diisocyanate renowned for its role in creating superior-performance polyurethane elastomers. Tailored for researchers, chemists, and material scientists, this document delves into the fundamental properties, synthesis, and unique characteristics of NDI that distinguish it from conventional diisocyanates like MDI and TDI. We will explore the causal links between its molecular architecture and the exceptional performance of NDI-based materials, providing practical insights and methodologies for its application.
The Molecular Advantage: Understanding NDI's Core Structure
Unlike the more common aromatic diisocyanates, 1,5-Naphthalene diisocyanate (CAS No. 3173-72-6) possesses a unique molecular structure that is the primary determinant of its high-performance characteristics.[1] The key lies in its rigid and symmetrical naphthalene backbone.[1] This compact, planar structure fundamentally influences the morphology of the resulting polyurethane, leading to a higher degree of phase separation between the hard and soft segments of the polymer matrix.[1][2] This enhanced phase separation is directly responsible for the superior mechanical, dynamic, and thermal properties observed in NDI-based elastomers.[1][2]
The two isocyanate (-NCO) groups are positioned symmetrically on the naphthalene ring, which imparts a high degree of regularity to the polymer chains. This regularity facilitates strong intermolecular forces and efficient packing, contributing to the material's high hardness, strength, and resilience.
Caption: Chemical structure of 1,5-Naphthalene Diisocyanate (NDI).
Fundamental Properties of NDI
NDI is a solid material under standard conditions, appearing as white to light-yellow crystalline flakes.[3][4][5] Its high melting point compared to MDI and TDI necessitates special processing conditions, often involving a prepolymer stage.
Table 1: Physical and Chemical Properties of 1,5-Naphthalene Diisocyanate
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₆N₂O₂ | [6] |
| Molecular Weight | 210.19 g/mol | [5] |
| Appearance | White to light-yellow crystalline flakes | [3][4][5][7] |
| CAS Number | 3173-72-6 | [1][8] |
| Melting Point | 127-130 °C (approx. 261 °F) | [4][5] |
| Boiling Point | 183 °C at 10 mmHg; 263 °C (approx. 505 °F) at 760 mmHg | [4][5][9] |
| Vapor Pressure | 0.003 mmHg at 25 °C (77 °F) | [4][5] |
| Relative Density | 1.42-1.45 (water = 1) | [5][9] |
| Flash Point | 155 °C (311 °F) | [4][5] |
Reactivity Profile
The isocyanate groups (-NCO) are highly reactive functional groups. This reactivity is the basis for polyurethane chemistry. NDI will react exothermically with compounds containing active hydrogen atoms.[3][10]
-
With Alcohols/Polyols: This is the primary reaction for forming urethane linkages, the backbone of polyurethane polymers. The reaction is typically catalyzed.
-
With Water: NDI reacts with moisture to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas.[3][10] This reaction is utilized to create cellular (foam) elastomers but must be carefully controlled.[11][12] Stored NDI must be protected from atmospheric moisture to prevent the formation of insoluble urea derivatives.[13]
-
With Amines: The reaction with primary and secondary amines is very rapid and forms urea linkages.
-
Incompatibilities: NDI is incompatible with a wide range of substances, including acids, bases, strong oxidizers, amines, alcohols, and alkali metals.[3][10] Such reactions can be vigorous and release heat and toxic gases.[3][10]
Caption: Simplified reaction scheme for polyurethane formation.
Synthesis and Manufacturing
The industrial production of NDI has traditionally relied on phosgenation, though safer, non-phosgene routes are subjects of ongoing research and development.
Phosgenation Route
The most common method involves the reaction of 1,5-naphthalenediamine (NDA) with phosgene (COCl₂).[14] This process, while efficient, involves the use of highly toxic phosgene gas, requiring stringent safety protocols and specialized equipment.
The synthesis can be summarized in the following conceptual steps:
-
Salt Formation: 1,5-naphthalenediamine is reacted with hydrochloric acid in an aqueous solution to form the diamine dihydrochloride salt.[14] This step improves the quality of the final product by reducing by-products.[14]
-
Phosgenation: The dried salt is slurried in an inert solvent (e.g., chlorobenzene) and reacted with excess phosgene gas.[14][15] This reaction typically occurs at elevated temperatures.
-
Purification: The resulting crude NDI is purified through distillation or recrystallization to remove the solvent and by-products, yielding the final high-purity crystalline product.
Non-Phosgene Route
To mitigate the hazards associated with phosgene, alternative methods have been developed. One prominent approach uses bis(trichloromethyl) carbonate, also known as triphosgene or "solid phosgene," as a safer substitute.[15][16] In this method, 1,5-diaminonaphthalene reacts with triphosgene in an inert solvent, often in the presence of a catalyst, to yield NDI.[15][16] This process avoids the handling of gaseous phosgene, simplifying the required safety infrastructure.[16]
Sources
- 1. nbinno.com [nbinno.com]
- 2. News - 1,5-Naphthalene Diisocyanate(NDI) CAS 3173-72-6 as Polyurethane Material [theoremchem.com]
- 3. 1,5-Naphthalene diisocyanate | 3173-72-6 [chemicalbook.com]
- 4. 1,5-NAPHTHENE DIISOCYANATE | Occupational Safety and Health Administration [osha.gov]
- 5. 1,5-Naphthalene diisocyanate | C12H6O2N2 | CID 18503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Naphthalene diisocyanate [cdc.gov]
- 8. chemos.de [chemos.de]
- 9. poliuretanos.net [poliuretanos.net]
- 10. 1,5-NAPHTHALENE DIISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. NDI (3173-72-6) from Johnson Fine at Nordmann - nordmann.global [nordmann.global]
- 12. solutions.covestro.com [solutions.covestro.com]
- 13. johnson-fine.com [johnson-fine.com]
- 14. 1,5-Naphthalene diisocyanate: Preparation, Applications as a Building Block and Health Hazards_Chemicalbook [chemicalbook.com]
- 15. CN103274966B - Method for preparing 1, 5-Naphthalene diisocyanate by solid state phosgenation method - Google Patents [patents.google.com]
- 16. CN1212312C - The synthetic method of 1,5-naphthalene diisocyanate - Google Patents [patents.google.com]
